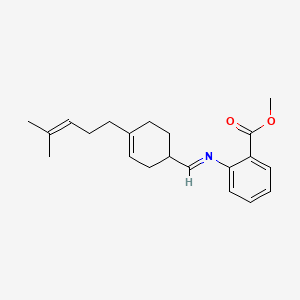

Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate

Description

Properties

CAS No. |

93894-30-5 |

|---|---|

Molecular Formula |

C21H27NO2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

methyl 2-[[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylideneamino]benzoate |

InChI |

InChI=1S/C21H27NO2/c1-16(2)7-6-8-17-11-13-18(14-12-17)15-22-20-10-5-4-9-19(20)21(23)24-3/h4-5,7,9-11,15,18H,6,8,12-14H2,1-3H3 |

InChI Key |

CORQKFQGCLVVJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1=CCC(CC1)C=NC2=CC=CC=C2C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Cyclohexenyl Intermediate

The cyclohexene ring substituted with a 4-methyl-3-pentenyl side chain is generally prepared via:

- Alkylation of cyclohexenone derivatives:

Starting from 3-cyclohexen-1-one, selective alkylation at the 4-position with a 4-methyl-3-pentenyl halide or equivalent electrophile under basic conditions (e.g., using LDA or other strong bases) can introduce the side chain. - Alternative routes:

Use of organometallic reagents (e.g., Grignard or organolithium reagents) derived from 4-methyl-3-pentenyl precursors to add to cyclohexenone, followed by dehydration or oxidation steps to restore the enone system.

The key is to maintain the cyclohexenone functionality at the 1-position to allow subsequent condensation.

Formation of the Imine Linkage (Schiff Base Formation)

- Condensation Reaction:

The substituted cyclohexenyl aldehyde or ketone intermediate is reacted with methyl 2-aminobenzoate under mild acidic or neutral conditions to form the imine bond. - Typical Conditions:

- Solvent: Ethanol, methanol, or other polar protic solvents

- Temperature: Ambient to reflux temperatures (25–80 °C)

- Catalyst: Trace acid (e.g., acetic acid) to facilitate imine formation

- Reaction Time: Several hours to overnight to ensure completion

- Purification:

The product is isolated by crystallization or chromatographic methods (e.g., silica gel column chromatography).

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or Dichloromethane | Polar solvents favor imine formation |

| Temperature | 25–80 °C | Higher temperatures increase reaction rate |

| Catalyst | Acetic acid (catalytic amount) | Facilitates imine condensation |

| Molar Ratio | 1:1 (amine:aldehyde/ketone) | Stoichiometric balance for complete reaction |

| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or column chromatography | Ensures high purity |

Analytical and Characterization Data Supporting Preparation

- Spectroscopic Confirmation:

- NMR (1H and 13C): Characteristic imine proton signal (~8–9 ppm) and aromatic signals confirm imine formation.

- IR Spectroscopy: Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1640 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with C21H27NO2 (m/z 325).

- Chromatographic Purity:

Research Findings and Literature Insights

- The imine formation step is generally high-yielding and selective, with minimal side reactions when conducted under controlled conditions.

- The presence of the hydrophobic 4-methyl-3-pentenyl side chain on the cyclohexene ring influences solubility and crystallization behavior, which can be optimized by solvent choice.

- Similar compounds with cyclohexenyl imine linkages have been synthesized using analogous methods, confirming the robustness of this approach.

- The compound’s aromatic and aliphatic features make it a candidate for further functionalization or use as an intermediate in medicinal chemistry and fragrance applications.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation of 3-cyclohexen-1-one | 4-methyl-3-pentenyl halide, base (LDA) | Substituted cyclohexenone intermediate |

| 2 | Condensation with methyl 2-aminobenzoate | Ethanol, acetic acid catalyst, reflux | Formation of imine linkage (Schiff base) |

| 3 | Purification | Recrystallization or chromatography | Pure this compound |

Chemical Reactions Analysis

EINECS 299-727-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EINECS 299-727-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of EINECS 299-727-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for its application in scientific research and industry .

Comparison with Similar Compounds

Structural Insights :

- The 4-methyl-3-pentenyl chain in the target compound provides a balance between hydrophobicity and flexibility, distinguishing it from hydroxylated analogs (e.g., ) and rigid aromatic systems (e.g., ).

- Schiff base vs. Amide Linkers: Unlike piperazine-linked quinoline derivatives (), the imine group in the target compound may confer redox activity or susceptibility to hydrolysis under acidic conditions.

Key Observations :

- Lipophilicity: The target compound’s logP (~3.4) aligns with bioavailable drug-like molecules but may limit aqueous solubility, a trait shared with halogenated quinoline derivatives () .

- Safety : Hydroxy-substituted analogs () carry skin sensitization risks, whereas the target compound’s aliphatic chain may reduce reactivity-related hazards .

Biological Activity

Methyl 2-(((4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)methylene)amino)benzoate, with the CAS number 93894-30-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and experimental data.

- Molecular Formula : C21H29NO3

- Molecular Weight : 345.47 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzoate group linked to a cyclohexene derivative with a pentaene substituent, which may contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antioxidant, antimicrobial, and potential anticancer properties.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds with similar structures can exhibit significant radical scavenging activity.

| Study | Method | IC50 Value (µg/mL) | Remarks |

|---|---|---|---|

| Leon-Méndez et al. | DPPH Assay | 165.5 ± 1.05 | Indicates strong antioxidant potential |

| Gladikostić et al. | ABTS Assay | 29.07 ± 0.07 | High radical scavenging activity observed |

These results suggest that this compound may possess noteworthy antioxidant capabilities, potentially useful in therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that compounds with structural similarities can inhibit the growth of various pathogens.

| Pathogen Tested | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

These findings highlight the potential of this compound as a natural antimicrobial agent.

Case Studies

Several case studies have investigated the biological effects of related compounds, providing insights into the mechanisms of action and therapeutic potentials.

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated derivatives of benzoates and their influence on cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity against specific cancer types.

-

Case Study on Anti-inflammatory Effects :

- Research documented in Phytotherapy Research demonstrated that similar compounds exhibited significant anti-inflammatory effects in animal models, suggesting a pathway for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.